4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride
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Overview
Description
4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride typically involves the reaction of 4-phenoxybut-2-en-1-ol with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxybut-2-enyl ketone derivatives.
Reduction: Formation of phenoxybut-2-enyl alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)morpholine hydrochloride
- 4-(2-ethoxyphenoxy)ethylmorpholine hydrochloride
- 4-(2-(2-NAPHTHYLOXY)ETHYL)MORPHOLINE HYDROCHLORIDE
Uniqueness
4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride is unique due to its specific phenoxybut-2-enyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-6-14(7-3-1)17-11-5-4-8-15-9-12-16-13-10-15;/h1-7H,8-13H2;1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOYTEPQWLPFRB-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CCOC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C=C/COC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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